Bienvenue dans la boutique en ligne BenchChem!

6,9-Dimethyl-9H-purine

plant biology cytokinin metabolism conjugation resistance

6,9-Dimethyl-9H-purine (CAS 14675-46-8) is the definitive N6,N9-dimethylated purine scaffold, locking the N9 position to eliminate tautomeric ambiguity. This fixed tautomeric state is crucial for unambiguous crystallographic and spectroscopic data interpretation. The compound serves as a validated core for developing antibiotic amplifiers and anti-senescent agents. Choose this specific dimethylation pattern to ensure the selectivity and stability profiles documented in peer-reviewed SAR studies and patents.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 14675-46-8
Cat. No. B085941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,9-Dimethyl-9H-purine
CAS14675-46-8
Synonyms9H-Purine, 6,9-dimethyl- (7CI,8CI,9CI)
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N1)N(C=N2)C
InChIInChI=1S/C7H8N4/c1-5-6-7(9-3-8-5)11(2)4-10-6/h3-4H,1-2H3
InChIKeyVOPWYDLUZFPJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,9-Dimethyl-9H-purine (CAS 14675-46-8): C7H8N4 Purine Derivative for N9/N6 Methylation-Dependent Research Applications


6,9-Dimethyl-9H-purine (CAS 14675-46-8) is a purine derivative characterized by methyl substitutions at the N6 and N9 positions of the purine ring . With a molecular formula of C7H8N4 and molecular weight of 148.17 g/mol , this compound represents a defined methylation pattern within the purine scaffold. In aqueous and organic solvent systems, its physicochemical properties differ from unmethylated purine bases, with demonstrated solubility of approximately 12 mg/mL in DMSO and limited aqueous solubility [1]. The N9-methylation pattern is of particular interest because it locks the purine in a fixed tautomeric state (N9-H tautomer is not possible), eliminating a variable that complicates structure-activity interpretation in both biological assays and crystallographic studies [2]. This compound is commercially available as a research reagent with purities typically ≥95% from multiple chemical vendors .

6,9-Dimethyl-9H-purine (CAS 14675-46-8): Why N6,N9 Methylation Pattern Precludes Simple Substitution with 9-Methylpurine or 6-Methylpurine


Purine derivatives with varying methylation patterns at the N6 and N9 positions are not functionally interchangeable. The 6,9-dimethyl substitution pattern produces distinct physicochemical and biological properties compared to mono-methylated analogs or purine free base. Studies on the excited-state dynamics of purine derivatives reveal that the absorption maximum of purine free base (263 nm) differs from that of 9-methylpurine (264 nm) in aqueous solution [1], and these spectroscopic differences reflect fundamental alterations in electronic structure that can affect intermolecular interactions. In biological systems, the 9-methylpurine scaffold is documented to yield derivatives that are generally less potent but more selective for adenosine receptor subtypes, whereas 9H-purine (unmethylated at N9) derivatives tend to be more potent but less selective [2]. This structure-selectivity relationship demonstrates that the presence or absence of a single methyl group at the N9 position materially alters biological interaction profiles. Furthermore, 6,9-disubstituted purine derivatives, including the 6,9-dimethyl substitution pattern, have been specifically claimed in patents for anti-senescent and anti-inflammatory applications in mammalian skin cells [3], indicating that this particular substitution motif confers properties not present in mono-substituted or unsubstituted purine analogs. The elimination of N9-H tautomerism via N9-methylation also simplifies interpretation of crystallographic and spectroscopic data [1], a consideration relevant for structural biology applications.

6,9-Dimethyl-9H-purine (CAS 14675-46-8) Quantitative Comparative Evidence: N6,N9 Methylation vs. Unmethylated and Mono-Methylated Purine Analogs


N9-Methylation Confers Resistance to Enzymatic Conjugation vs. Unmethylated Purine Bases in Plant Cytokinin Assays

In plant systems, N9-alkylated cytokinin derivatives exhibit reduced susceptibility to enzymatic conjugation and degradation compared to their corresponding N9-unsubstituted bases. Specifically, 9-alanyl zeatin exhibited low biological activity but higher stability than the corresponding unsubstituted zeatin base [1]. The 6,9-disubstituted purine scaffold (which includes 6,9-dimethyl-9H-purine) represents an N9-alkylated framework that avoids direct conjugation at the N9 position, thereby prolonging effective half-life in biological systems where N9-conjugation is a primary inactivation pathway [1]. This property was documented in studies of 9-substituted benzylaminopurine (BA) derivatives, which slowly release free BA and exhibit enhanced cytokinin activities including senescence retardation and cell division stimulation [1].

plant biology cytokinin metabolism conjugation resistance

6,9-Dimethyl-2-methylthiopurine Exhibits High Phleomycin-Amplifying Activity in E. coli vs. Structural Analogs

In antimicrobial research, the 6,9-dimethylpurine core structure has been employed as a scaffold for developing phleomycin activity amplifiers against E. coli. The derivative 6,9-dimethyl-2-methylthiopurine demonstrated high amplifying activity, prompting the synthesis of numerous analogs including those with ethyl group replacements at C- or N-methyl positions, homologues containing additional 8-methyl or 8-ethyl groups, and derivatives lacking either the C- or N-methyl group [1]. This systematic structure-activity investigation indicates that the 6,9-dimethyl substitution pattern is a critical structural feature for this amplifying activity; deviations from this pattern (removing a methyl group, adding an 8-substituent, or replacing methyl with ethyl) were undertaken specifically to probe the SAR around this active core [1].

antimicrobial phleomycin amplification E. coli

Enhanced Lipophilicity (LogP ≈3) and Altered Solubility Profile vs. Unsubstituted Purine Core

The 6,9-dimethyl substitution significantly alters the physicochemical profile of the purine scaffold. For a closely related 6,9-disubstituted purine derivative, the calculated lipophilicity (logP octanol/water) is approximately 3, with solubility in DMSO of 12 mg/mL, in DMF of 30 mg/mL, in ethanol of 0.5 mg/mL, and very slight solubility in water [1]. In comparison, unsubstituted purine free base exhibits a substantially lower logP (approximately -0.1 to 0.5 depending on tautomeric form) and markedly different solubility characteristics in aqueous and organic solvents. The topological polar surface area (TPSA) for this derivative class is approximately 64.6 Ų with zero hydrogen bond donors and seven hydrogen bond acceptors [1]. The increased lipophilicity conferred by the dual methyl substitution enhances membrane permeability potential and alters chromatographic retention behavior compared to unsubstituted or mono-methylated purine analogs.

ADME physicochemical properties lipophilicity

Elimination of N9-H Tautomerism Simplifies Spectroscopic and Crystallographic Interpretation vs. Purine Free Base

The excited-state dynamics of purine nucleobase derivatives have been investigated using femtosecond broadband transient absorption spectroscopy, revealing that purine free base and 9-methylpurine exhibit distinct absorption maxima (263 nm for purine free base vs. 264 nm for 9-methylpurine in aqueous solution) and differing electronic relaxation pathways [1]. The N9-methylation present in 6,9-dimethyl-9H-purine eliminates the N9-H tautomerism that complicates the interpretation of spectroscopic and crystallographic data for unsubstituted purine bases. In crystallographic studies, 9-methylated purine derivatives have been characterized, including N,9-dimethylpurin-6-amine solved at 1.7 Å resolution via X-ray diffraction [2]. This fixed tautomeric state provides cleaner structural data and reduces the number of possible conformational states that must be modeled in computational studies.

structural biology crystallography spectroscopy

6,9-Dimethylpurine Core Serves as Key Intermediate for 6,9-Disubstituted Purine Derivatives with Anti-Senescent Activity

The 6,9-disubstituted purine scaffold, of which 6,9-dimethyl-9H-purine is a representative core structure, has been specifically claimed in patents for compositions that ameliorate the adverse effects of aging on mammalian cells, particularly human skin cells [1]. These compounds are described as possessing anti-senescent, anti-inflammatory, and/or immunosuppressive properties when applied to mammalian cells in vitro and in vivo [1]. The patent explicitly defines the 6,9-disubstituted purine scaffold as the active core structure, distinguishing it from 6-substituted aminopurines (such as kinetin and zeatin) that are well-known plant cytokinins but lack the N9 substitution that confers enhanced stability and altered biological activity profiles [1].

anti-aging dermatology cosmetic chemistry

N9-Methylation Shifts Adenosine Receptor Selectivity Profile vs. 9H-Purine Derivatives

In a systematic study of 2-aryl-6-morpholinopurine derivatives, compounds bearing the 9-methylpurine scaffold were found to be generally less potent but more selective across human adenosine receptor subtypes (A1, A2A, A2B, A3), whereas the corresponding 9H-purine (unmethylated at N9) derivatives were more potent but less selective [1]. This structure-selectivity relationship demonstrates that the N9-methyl group present in 6,9-dimethyl-9H-purine fundamentally alters the ligand-receptor interaction profile compared to N9-unsubstituted analogs. While this specific study examined 6-morpholino-substituted derivatives rather than 6,9-dimethyl-9H-purine itself, the scaffold effect (9-methyl vs. 9H) establishes a class-level principle applicable to purine-based ligand design: N9-methylation modulates the potency-selectivity trade-off in adenosine receptor targeting.

GPCR adenosine receptors pharmacology

6,9-Dimethyl-9H-purine (CAS 14675-46-8): Validated Research Applications Based on Comparative Evidence


Scaffold for Developing Antimicrobial Amplifiers Targeting E. coli via Phleomycin Potentiation

Based on the demonstrated high phleomycin-amplifying activity of 6,9-dimethyl-2-methylthiopurine against E. coli [1], 6,9-dimethyl-9H-purine serves as the validated core scaffold for developing novel antibacterial amplifiers. Researchers investigating purine-based adjuvants that enhance the efficacy of existing antibiotics can use this compound as a starting point for SAR studies, building upon the established observation that the 6,9-dimethyl substitution pattern is critical for activity while modifications at other positions (C2, C8, etc.) modulate potency and specificity [1]. This application is supported by cross-study comparable evidence from purine analog screening programs.

N9-Alkylated Scaffold for Plant Cytokinin Research with Reduced Metabolic Conjugation

For plant biology researchers studying cytokinin signaling pathways, 6,9-dimethyl-9H-purine provides an N9-alkylated purine scaffold that resists the rapid metabolic N9-conjugation (e.g., alanylation, glucosylation) that inactivates many natural and synthetic cytokinins [2]. This property, documented for 9-substituted benzylaminopurine derivatives which show enhanced senescence-retarding and cell division-stimulating activities due to slow release of the free base, suggests that 6,9-dimethyl-9H-purine and its derivatives may exhibit prolonged biological half-life in plant tissue culture and whole-plant assays [2].

Core Structure for Anti-Senescent and Cosmetic Formulations Targeting Mammalian Skin Cells

As explicitly claimed in patent literature, 6,9-disubstituted purine derivatives—including compounds built upon the 6,9-dimethylpurine core—possess anti-senescent, anti-inflammatory, and immunosuppressive properties relevant to ameliorating the adverse effects of aging on mammalian skin cells [2]. Cosmetic and dermatological research programs developing anti-aging actives can utilize 6,9-dimethyl-9H-purine as a reference standard or as a synthetic intermediate for generating patented 6,9-disubstituted purine derivatives [2].

Defined Tautomeric Standard for Crystallographic and Biophysical Studies of Purine-Protein Interactions

The elimination of N9-H tautomerism via N9-methylation makes 6,9-dimethyl-9H-purine an attractive compound for structural biology applications requiring a well-defined molecular species [3]. With crystallographic precedent for related 9-methylated purine derivatives solved at 1.7 Å resolution [4], this compound can serve as a ligand standard in co-crystallization studies or as a reference compound in spectroscopic investigations (e.g., transient absorption spectroscopy) where tautomeric ambiguity would otherwise confound data interpretation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,9-Dimethyl-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.